molecular formula C11H12O3 B3153109 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 75097-97-1

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B3153109
CAS No.: 75097-97-1
M. Wt: 192.21 g/mol
InChI Key: FZQMLJICQHDHIE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted attention in various fields of scientific research.

Preparation Methods

The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid with potassium permanganate . Other methods include reductive cyclization and esterification reactions . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-14-9-4-3-7(10(12)13)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQMLJICQHDHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Reactant of Route 6
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

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